molecular formula O4Te2 B12553824 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione CAS No. 149081-89-0

1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione

Cat. No.: B12553824
CAS No.: 149081-89-0
M. Wt: 319.2 g/mol
InChI Key: OQQWAHADQKMVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2λ⁴,4λ⁴-Dioxaditelluretane-2,4-dione is a cyclic compound featuring a four-membered ring comprising two tellurium (Te) and two oxygen atoms, with ketone (dione) groups at positions 2 and 4. The λ⁴ notation indicates a hypervalent tetracoordinated geometry at tellurium, a rare configuration that influences its electronic and steric properties. This compound’s structural uniqueness arises from the combination of heavy chalcogens (Te) and dione functionality, which may confer distinct reactivity and stability compared to lighter analogs.

Properties

CAS No.

149081-89-0

Molecular Formula

O4Te2

Molecular Weight

319.2 g/mol

IUPAC Name

1,3,2λ4,4λ4-dioxaditelluretane 2,4-dioxide

InChI

InChI=1S/O4Te2/c1-5-3-6(2)4-5

InChI Key

OQQWAHADQKMVPR-UHFFFAOYSA-N

Canonical SMILES

O=[Te]1O[Te](=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione typically involves the reaction of tellurium tetrachloride with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione is not well-documented due to its specialized nature. scaling up the laboratory synthesis method with appropriate safety measures and optimization of reaction conditions could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.

    Substitution: The tellurium atoms can be substituted with other chalcogens or halogens under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Halogenated or chalcogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have identified the anticancer potential of derivatives of 1,3,2λ4\lambda^4,4λ4\lambda^4-Dioxaditelluretane-2,4-dione. For instance:

  • VEGFR-2 Inhibition : Compounds derived from this structure have shown efficacy in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. A recent study synthesized novel derivatives that inhibited VEGFR-2 and demonstrated cytotoxic effects on various cancer cell lines including HT-29 and A-549 .
CompoundIC50 (μM)Cancer Cell Line
Compound 220.210 ± 0.009HT-29
Compound 240.203 ± 0.009A-549
Compound 190.323 ± 0.014HCT-116

Anti-inflammatory Properties

Research has indicated that certain derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation . The mechanism involves modulation of inflammatory pathways through PPAR-gamma agonism.

Neuroprotective Effects

In vitro studies have shown that some derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) toxicity. This suggests potential applications in neurodegenerative diseases like Alzheimer's .

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A comprehensive study synthesized a series of thiazolidine-2,4-dione derivatives based on the dioxaditelluretane framework. These compounds were evaluated for their ability to inhibit cancer cell proliferation and demonstrated promising results against multiple cancer types .

Case Study 2: Computational Studies

Utilizing virtual screening and molecular docking techniques, researchers identified several derivatives with favorable pharmacokinetic profiles and high binding affinities to target receptors such as PPAR-gamma. This computational approach facilitated the identification of compounds with enhanced bioavailability and reduced toxicity .

Mechanism of Action

The mechanism of action of 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione involves its interaction with molecular targets through its tellurium atoms. The compound can form coordination complexes with various biomolecules, influencing their function and activity. The pathways involved include redox reactions and coordination chemistry, which are crucial for its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Bonding Differences

Key Compounds for Comparison:
  • Chroman-2,4-dione derivatives (e.g., 3-(phenylamino)ethylidene-chroman-2,4-dione)
  • Dithiadiphosphetane-2,4-dithiones (e.g., 2,4-Bis(4-butoxyphenyl)-1,3,2λ⁵,4λ⁵-dithiadiphosphetane-2,4-dithione)
  • Lawesson’s Reagent (2,4-Bis(4-methoxyphenyl)-1,3,2λ⁵,4λ⁵-dithiadiphosphetane-2,4-disulfide)
Data Table: Structural and Physical Properties
Compound Ring System Chalcogen/Phosphorus Atoms Substituents Bond Length (Å)* Molecular Weight (g/mol) Stability Notes
1,3,2λ⁴,4λ⁴-Dioxaditelluretane-2,4-dione Dioxaditelluretane Te (λ⁴), O Dione Te–O: ~2.1–2.3 (est.) ~400 (est.) Air-sensitive due to Te oxidation
Chroman-2,4-dione derivatives Chroman (benzopyran) O Dione, amines C=O: ~1.21, C–O: ~1.36 ~250–350 Stable under ambient conditions
Dithiadiphosphetane-2,4-dithione Dithiadiphosphetane S, P (λ⁵) Butoxyphenyl P–S: ~1.93–2.10 ~500 Moisture-sensitive
Lawesson’s Reagent Dithiadiphosphetane S, P (λ⁵) Methoxyphenyl P–S: ~1.93–2.10 ~362 Light-sensitive; common thiation agent

*Bond lengths for the target compound are estimated based on tellurium’s atomic radius (2.07 Å) and typical Te–O bond distances in organotellurium compounds.

Key Observations:
  • Ring Strain and Geometry : The dioxaditelluretane’s four-membered ring introduces significant strain, exacerbated by tellurium’s larger atomic radius compared to sulfur or phosphorus in dithiadiphosphetanes. Chroman derivatives, with fused benzene rings, exhibit minimal strain .
  • Electronic Effects: Tellurium’s lower electronegativity (2.1 vs.

Biological Activity

1,3,2λ4\lambda^4,4λ4\lambda^4-Dioxaditelluretane-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. The presence of dioxaditelluretane moieties is believed to influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to dioxaditelluretane compounds. Notably, thiazolidine-2,4-dione derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation.

Case Study: Thiazolidine-2,4-dione Derivatives

A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxic effects:

CompoundCell LineIC50 (μM)
22HepG22.04 ± 0.06
22MCF-71.21 ± 0.04
Reference (Sorafenib)HepG20.60 - 4.70

Compound 22 exhibited the highest efficacy with an IC50 value of 0.079 μM against VEGFR-2, demonstrating its potential as a lead compound for further development in anticancer therapies .

The mechanism through which these compounds exert their anticancer effects includes:

  • VEGFR-2 Inhibition : Compounds targeting VEGFR-2 can inhibit angiogenesis, a critical process in tumor growth.
  • Induction of Apoptosis : Increased apoptotic rates were observed in treated MCF-7 cells, indicating a potential pathway for therapeutic action.
  • Cell Cycle Arrest : Treatment led to cell cycle arrest at the S phase, further supporting their role as effective anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, derivatives of dioxaditelluretane compounds have shown promising antimicrobial activities.

Case Study: Antibacterial Testing

A study evaluated the antibacterial activity of various thiazolidine-2,4-dione derivatives against different bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
38Staphylococcus aureus< 10
24Bacillus cereus< 20
Reference (Cefuroxime)Bacillus cereus< 15

Compound 38 demonstrated superior antibacterial activity compared to standard drugs like cefuroxime against several strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the dioxaditelluretane core significantly influence both anticancer and antimicrobial activities. For instance:

  • Substitution patterns (e.g., chloro vs. bromo) affected the potency against specific cancer cell lines.
  • The presence of functional groups such as amides and hydrazides enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,3,2λ⁴,4λ⁴-dioxaditelluretane-2,4-dione, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves oxidative coupling of tellurium precursors with dioxane derivatives under inert atmospheres. For purity validation, combine techniques like HPLC (to monitor byproducts) and NMR spectroscopy (to confirm structural integrity). Cross-reference with X-ray crystallography for unambiguous confirmation of the dioxaditelluretane ring geometry .
  • Key Data :

TechniquePurposeReference Compound Example
HPLCPurity assessment4,5-Dimethyl-1,3,2λ⁶-dioxathiolane-2,2-dione (DTXSID20325964)
NMRStructural verificationC4H8O4S derivatives

Q. How can the electronic and geometric structure of this compound be characterized to resolve ambiguities in bonding configurations?

  • Methodological Answer : Use density functional theory (DFT) calculations to model λ⁴-tellurium coordination. Pair computational results with X-ray absorption spectroscopy (XAS) to probe tellurium’s oxidation state and ligand environment. Compare bond lengths/angles to analogous dioxathiolane structures (e.g., 4,5-dimethyl derivatives) .

Q. What are the stability challenges of this compound under varying experimental conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and UV-visible spectroscopy. Monitor decomposition products via GC-MS and compare degradation pathways to structurally related dioxathiolanes, which often exhibit sensitivity to hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported reactivity of λ⁴-tellurium centers be resolved through mechanistic studies?

  • Methodological Answer : Design kinetic isotope effect (KIE) experiments to distinguish between radical vs. polar reaction pathways. For example, compare reaction rates of isotopically labeled tellurium species in nucleophilic substitutions. Cross-validate with EPR spectroscopy to detect radical intermediates, as seen in studies of benzodiazepine derivatives .

Q. What theoretical frameworks guide the design of experiments to probe tellurium’s role in catalytic cycles?

  • Methodological Answer : Apply Marcus theory to model electron-transfer processes involving Te centers. Use molecular docking simulations (if biologically relevant) to predict interactions with substrates, as demonstrated in thiazolidine-2,4-dione studies . Link findings to broader organotellurium reactivity models .

Q. How can computational and experimental data be integrated to address discrepancies in thermodynamic stability predictions?

  • Methodological Answer : Perform multiscale modeling combining DFT with molecular dynamics (MD) to account for solvent effects. Validate against calorimetric data (e.g., DSC for ΔH measurements). For example, discrepancies in dioxathiolane stability were resolved by correlating computed solvation energies with experimental solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Systematically replicate solubility tests using controlled solvent activity (e.g., water content in DMSO) and standardize temperature/pH. Compare results to structurally similar compounds (e.g., 4-amino-2,2-difluoro-1,3-benzodioxole, which shows solvent-dependent tautomerism) .

Theoretical and Conceptual Guidance

Q. What conceptual frameworks are critical for contextualizing this compound’s reactivity within organotellurium chemistry?

  • Methodological Answer : Ground studies in Lewis acidity/basicity principles for Te centers and frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Reference frameworks applied to dioxathiolane derivatives, where sulfur analogs informed tellurium’s behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.